molecular formula C13H11N3O3S B11479553 ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate

ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate

Cat. No.: B11479553
M. Wt: 289.31 g/mol
InChI Key: LBBIAZLQNVNRMM-UHFFFAOYSA-N
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Description

Ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a 1,3-benzothiazole moiety at the N1 position and a hydroxy group at C3. The ethyl carboxylate group at C4 enhances solubility in organic solvents, making it suitable for pharmaceutical applications. This compound is synthesized via regioselective methods similar to those reported for related pyrazole derivatives . Its structure combines aromaticity from the benzothiazole ring with hydrogen-bonding capabilities from the hydroxyl group, which may contribute to biological activity, such as enzyme inhibition .

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C13H11N3O3S/c1-2-19-12(18)8-7-14-16(11(8)17)13-15-9-5-3-4-6-10(9)20-13/h3-7,14H,2H2,1H3

InChI Key

LBBIAZLQNVNRMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Benzothiazol-2-yl)benzoic Acid

The synthesis begins with the preparation of 4-(benzothiazol-2-yl)benzoic acid, a critical intermediate. This compound is synthesized via acid-catalyzed oxidation of 2-(4-cyanophenyl)benzothiazole using 70% sulfuric acid. The reaction proceeds under vigorous stirring at elevated temperatures, converting the nitrile group to a carboxylic acid. The product is isolated in high purity (94% yield) and characterized by melting point (102–106°C) and spectral data.

Key Reaction Parameters

  • Reagent : 70% H₂SO₄

  • Conditions : Stirring at 80°C for 6 hours

  • Yield : 94%

Esterification to Ethyl 4-(Benzothiazol-2-yl)benzoate

The carboxylic acid intermediate is esterified using ethanol and catalytic sulfuric acid. This step achieves near-quantitative conversion (94% yield) to ethyl 4-(benzothiazol-2-yl)benzoate, confirmed by 1H^1H-NMR (δ 1.32 ppm, triplet for CH₃; δ 4.32 ppm, quartet for CH₂CH₃).

Hydrazide Formation and Cyclocondensation

Preparation of 4-(Benzothiazol-2-yl)benzohydrazide

Ethyl 4-(benzothiazol-2-yl)benzoate undergoes nucleophilic acyl substitution with hydrazine hydrate in ethanol under reflux. The reaction replaces the ethoxy group with a hydrazide moiety, yielding 4-(benzothiazol-2-yl)benzohydrazide in 84% yield. Infrared spectroscopy confirms the presence of carbonyl (1684 cm⁻¹) and NH₂ (3314 cm⁻¹) stretches.

Optimization Notes

  • Reagent : Hydrazine hydrate (98%)

  • Conditions : Reflux in ethanol for 5 hours

  • Yield : 84%

Cyclocondensation with Ethyl (Ethoxymethylene)cyanoacetate

The hydrazide reacts with ethyl (ethoxymethylene)cyanoacetate in ethanol under reflux to form the pyrazole ring. This step involves a 1,4-addition followed by cyclization, producing ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate in 62% yield. The reaction mechanism proceeds via an enaminone intermediate, as evidenced by 1H^1H-NMR (δ 7.61 ppm, singlet for pyrazole CH).

Critical Parameters

  • Reagent : Ethyl (ethoxymethylene)cyanoacetate (1:1 molar ratio)

  • Conditions : Reflux in ethanol for 8 hours

  • Yield : 62%

Structural Confirmation and Analytical Data

Spectroscopic Characterization

The final product is characterized by:

  • IR : 3224 cm⁻¹ (NH₂), 1706 cm⁻¹ (ester C=O), 1667 cm⁻¹ (amide C=O).

  • 1H^1H-NMR : δ 1.19 ppm (triplet, CH₃), δ 7.48–8.25 ppm (aromatic protons), δ 4.19 ppm (singlet, NH₂).

  • Mass Spectrometry : m/z 392 (M⁺), consistent with the molecular formula C₂₀H₁₆N₄O₃S.

Purity and Yield Optimization

Chromatographic purification (silica gel, ethyl acetate/petroleum ether) enhances purity to >95%. Yield limitations in the cyclocondensation step (62%) suggest opportunities for optimization, such as using microwave-assisted synthesis or alternative catalysts.

Scientific Research Applications

Ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate exhibits several promising biological activities:

Antimicrobial Activity: Research indicates that derivatives of benzothiazole and pyrazole possess significant antibacterial and antifungal properties. This compound has shown effectiveness against various microbial strains in vitro .

Anticancer Potential: Studies have explored the cytotoxic effects of this compound on different cancer cell lines. The compound's mechanism may involve the inhibition of key enzymes involved in cancer progression or inducing apoptosis in tumor cells .

Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory properties, demonstrating potential in reducing inflammation markers in experimental models .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

Therapeutic Area Potential Application
AntimicrobialTreatment of bacterial and fungal infections
OncologyDevelopment of anticancer agents
Anti-inflammatoryManagement of inflammatory diseases

Case Studies and Research Findings

Several studies have documented the synthesis and applications of this compound:

  • Antimicrobial Efficacy Study: A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects compared to standard antibiotics .
  • Cytotoxicity Assessment: In vitro tests on cancer cell lines (e.g., MCF-7) showed that the compound induces cell death at specific concentrations, suggesting its potential as an anticancer agent .
  • Synthesis Optimization Research: Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, allowing for better yields and purities essential for further biological testing .

Mechanism of Action

The mechanism of action of Ethyl 1-(Benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the pyrazole ring significantly influence molecular weight, polarity, and solubility. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents logP* Hydrogen Bond Donors
Ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate C₁₃H₁₁N₃O₃S 313.31 Benzothiazole (N1), OH (C5) ~1.8 2
Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate C₁₂H₁₁BrN₂O₃ 311.13 4-Bromophenyl (N1), OH (C5) ~2.2 2
Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate C₆H₈N₂O₃ 156.14 H (N1), OH (C5) ~0.4 2
Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate C₁₂H₁₁ClN₂O₃ 266.68 4-Chlorophenyl (N1), OH (C5) ~1.9 2

*logP estimated using fragment-based methods.

Key Observations:

  • The hydroxy group at C5 is conserved across analogs, indicating its critical role in hydrogen-bonding interactions, possibly for target binding (e.g., enzyme active sites) .

Hydrogen Bonding and Crystallographic Behavior

The hydroxy group at C5 participates in hydrogen-bonding networks, as observed in crystal structures of related compounds. For instance:

  • In ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate , the OH group forms intermolecular hydrogen bonds with carboxylate oxygen atoms, stabilizing the crystal lattice .

Biological Activity

Ethyl 1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a benzothiazole moiety, which is known to enhance biological activity through various interactions within biological systems. The general structure can be represented as follows:

Ethyl 1 1 3 benzothiazol 2 yl 5 hydroxy 1H pyrazole 4 carboxylate\text{Ethyl 1 1 3 benzothiazol 2 yl 5 hydroxy 1H pyrazole 4 carboxylate}

Molecular Formula

  • Molecular Weight : 289.31 g/mol
  • Chemical Formula : C12H12N4O3S

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor effects. A study demonstrated that compounds with similar structures showed effective inhibition against various cancer cell lines by targeting key oncogenic pathways such as BRAF(V600E) and EGFR .

Case Study:
In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain pyrazole derivatives could enhance the cytotoxic effects of doxorubicin, suggesting a synergistic mechanism that could be exploited in therapeutic strategies .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Specific derivatives have shown IC50 values in the nanomolar range against COX enzymes, indicating potent anti-inflammatory potential .

Research Findings:
A derivative of the compound was tested for its ability to reduce TNFα-induced IL-6 production in human chondro-sarcoma cells, achieving significant inhibition at low concentrations .

Antimicrobial Activity

This compound has displayed promising antimicrobial activity against various pathogens. Studies have shown that pyrazole derivatives possess broad-spectrum antibacterial and antifungal properties.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate250 μg/mL
Escherichia coliModerate250 μg/mL
Candida albicansModerate250 μg/mL

This table summarizes the antimicrobial efficacy of related pyrazole compounds against common pathogens, highlighting their potential for development into therapeutic agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole and pyrazole moieties can significantly influence potency and selectivity against specific biological targets.

Key Modifications:

  • Substitution Patterns : Variations in substituents on the benzothiazole ring can enhance binding affinity to target proteins.
  • Hydroxyl Group Positioning : The position of the hydroxyl group on the pyrazole ring has been linked to improved anti-inflammatory activity.
  • Ethyl Group Influence : The ethyl ester group may enhance solubility and bioavailability, contributing to overall efficacy.

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Example)Source
Space GroupP2₁/c
Z4
R₁ (I > 2σ(I))0.050
Dihedral Angle (Pyrazole-Benzothiazole)79.25°

Q. Table 2: Synthetic Optimization Checklist

FactorOptimal ConditionImpact
SolventAcetonitrilePolarity enhances cyclization
CatalystK₂CO₃Base strength affects deprotonation
Crystallization MethodSlow evaporation (ethyl acetate)Yields X-ray quality crystals

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